Flufenacet oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mode of Action

Flufenacet oxalate acts by inhibiting Complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain of susceptible plants. This disrupts cellular respiration, ultimately leading to the death of the plant. Understanding this specific mode of action allows researchers to study its effects on various aspects of plant physiology and metabolism. Source: [Flufenacet - Herbicide Mode of Action: ]

Herbicide Resistance Research

Flufenacet oxalate is a valuable tool in research on herbicide resistance in weeds. Studying the development of resistance to this herbicide helps scientists understand the underlying mechanisms and develop strategies to manage resistant weed populations. This knowledge is crucial for maintaining the effectiveness of herbicides in agricultural practices. Source: [Mechanism of Resistance to Flufenacet and Prometryn in Amaranthus palmeri: )]

Plant-Microbe Interactions

Flufenacet oxalate can be used to study the complex interactions between plants and microbes in the soil. By selectively targeting weeds, it allows researchers to investigate the effects of specific plant species on the surrounding microbial community and vice versa. This research contributes to a better understanding of the ecology and functioning of soil ecosystems. Source: [Flufenacet-mediated changes in soil microbial communities and metabolic profiles: )]

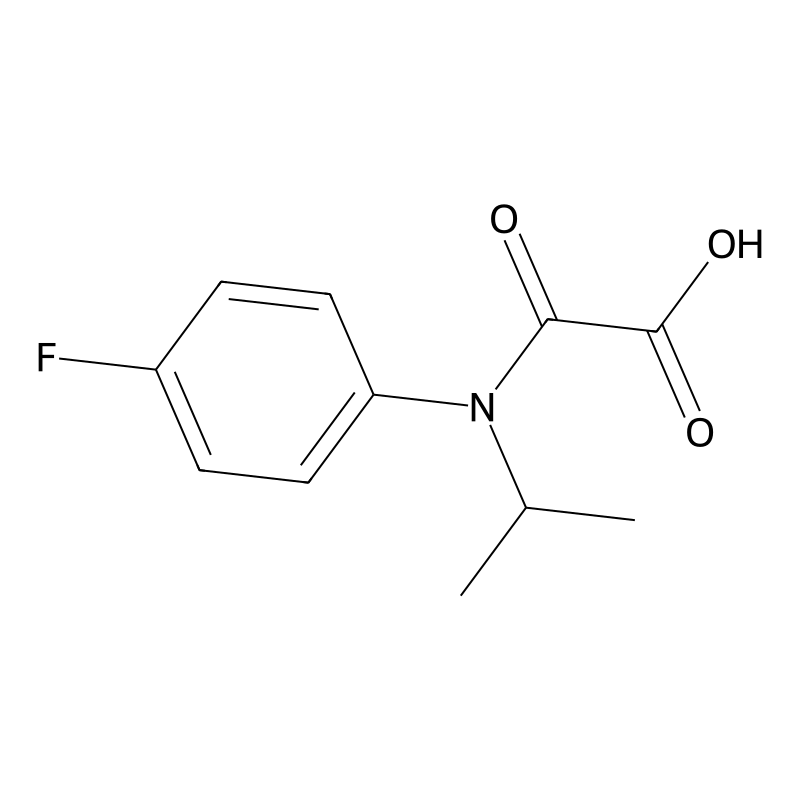

Flufenacet oxalate is a chemical compound classified as a selective herbicide, primarily used in agricultural applications for weed control. Its chemical structure is characterized by the formula , indicating the presence of a fluorophenyl group and an amino group. This compound is derived from flufenacet, which is known for its efficacy against various broadleaf and grassy weeds. Flufenacet oxalate acts by inhibiting the biosynthesis of very long-chain fatty acids, which are essential for plant growth and development .

The synthesis of flufenacet oxalate typically involves multi-step organic reactions. A common method includes the reaction between 2-methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole and an appropriate amine derivative. The process often requires careful control of reaction conditions to ensure high yields and purity of the final product. Specific synthetic routes may vary depending on the desired characteristics of the herbicide formulation .

Flufenacet oxalate is primarily utilized in agriculture as a selective herbicide for controlling a variety of weeds in crops such as corn and soybeans. Its effectiveness against both broadleaf and grassy weeds makes it a versatile tool for farmers looking to enhance crop yields while minimizing competition from unwanted vegetation . Additionally, its application extends to non-crop areas where weed control is necessary.

Research on flufenacet oxalate has highlighted its interactions with various biological systems. Studies indicate that flufenacet can affect metabolic pathways in both target and non-target organisms. For instance, its metabolites have been shown to induce neurotoxic effects in laboratory animals at certain concentrations . Furthermore, the compound's potential role as an endocrine disruptor has been suggested based on observed effects in animal studies, warranting further investigation into its long-term ecological impacts .

Flufenacet oxalate shares structural and functional similarities with several other herbicides. Below is a comparison with notable compounds:

| Compound Name | Chemical Formula | Mode of Action | Unique Features |

|---|---|---|---|

| Flufenacet | Inhibition of fatty acid biosynthesis | Broad-spectrum efficacy | |

| Pendimethalin | Inhibition of cell division | Pre-emergent herbicide | |

| Metolachlor | Inhibition of lipid synthesis | Selective towards grass weeds | |

| Dimethenamid-P | Inhibition of seed germination | Effective against annual grasses |

Uniqueness: Flufenacet oxalate's unique fluorinated structure contributes to its specific mode of action against fatty acid biosynthesis, distinguishing it from other herbicides that may target different metabolic pathways or processes.

XLogP3

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)